molecular formula C19H21ClN2O4 B13744423 Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate CAS No. 41734-73-0

Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate

Cat. No.: B13744423
CAS No.: 41734-73-0
M. Wt: 376.8 g/mol
InChI Key: ZBCOWAGFAVHZHK-UHFFFAOYSA-N
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Description

Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate is a chemical compound with a complex structure that includes a carbazole core, a chloro substituent, and a dimethylaminopropyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate typically involves multiple steps. One common method includes the chlorination of carbazole followed by the introduction of the dimethylaminopropyl group. The final step involves the formation of the oxalate salt. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may yield various substituted carbazole derivatives.

Scientific Research Applications

Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Carbazole, 3-chloro-9-methyl-
  • Carbazole, 3-chloro-9-ethyl-
  • Carbazole, 3-chloro-9-propyl-

Uniqueness

Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

41734-73-0

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

3-(3-chlorocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C17H19ClN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

ZBCOWAGFAVHZHK-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31.C(=O)(C(=O)[O-])O

Origin of Product

United States

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